molecular formula C13H12N2O2S B8593762 7-Methylimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester

7-Methylimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester

Cat. No.: B8593762
M. Wt: 260.31 g/mol
InChI Key: DHUOZZWPEJRSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an imidazo[2,1-b][1,3]benzothiazole core, which is a fused bicyclic system containing both nitrogen and sulfur atoms. The ethyl ester group at the 2-position and the methyl group at the 7-position further contribute to its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 7-Methylimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like 1,4-dioxane under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7-Methylimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethyl group, forming amides or alcohol derivatives.

    Cyclization: The compound can undergo further cyclization reactions to form more complex fused ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

7-Methylimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound exhibits biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Due to its biological activity, it is being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 7-Methylimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

7-Methylimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds also contain an imidazo core but differ in the fused ring system.

    Imidazothiazoles: These compounds have a similar fused ring system but differ in the position of the nitrogen and sulfur atoms.

The uniqueness of this compound lies in its specific structural features and the presence of both nitrogen and sulfur atoms in the fused ring system, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

ethyl 6-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate

InChI

InChI=1S/C13H12N2O2S/c1-3-17-12(16)9-7-15-10-5-4-8(2)6-11(10)18-13(15)14-9/h4-7H,3H2,1-2H3

InChI Key

DHUOZZWPEJRSGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C3=C(C=C(C=C3)C)SC2=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 7-methylimidazo[2,1-b]-benzthiazole-2-carboxylate was prepared according to the procedure as outlined in Example 1, (Step 1). Starting from 6-methyl-2-amino benzothiazole (3.2 g, 20 mmol) and ethyl bromopyruvate (4.0 g, 20.4 mmol), 3.0 g (57% Yield) of ethyl 7-methylimidazo[2,1-b]-benzthiazole-2-carboxylate was isolated as brown solid. (M+H) 261.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

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